Thihexinol

Description

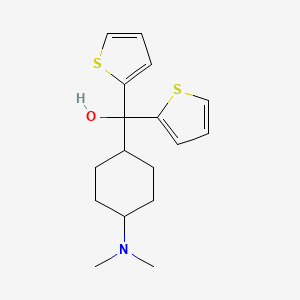

Structure

3D Structure

Properties

CAS No. |

845713-32-8 |

|---|---|

Molecular Formula |

C17H23NOS2 |

Molecular Weight |

321.5 g/mol |

IUPAC Name |

[4-(dimethylamino)cyclohexyl]-dithiophen-2-ylmethanol |

InChI |

InChI=1S/C17H23NOS2/c1-18(2)14-9-7-13(8-10-14)17(19,15-5-3-11-20-15)16-6-4-12-21-16/h3-6,11-14,19H,7-10H2,1-2H3 |

InChI Key |

LDMSODJIMDPNOG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCC(CC1)C(C2=CC=CS2)(C3=CC=CS3)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Thihexinol

Established Synthetic Pathways for Thihexinol

The established synthetic routes for this compound focus on assembling its key structural components: the cyclohexyl ring, the di-thienyl carbinol moiety, and the quaternary ammonium (B1175870) center. While detailed step-by-step laboratory procedures are not extensively described in the search results, the chemical description provides clues about the likely synthetic approach.

Core Scaffold Construction Methodologies

The core scaffold of this compound consists of a cyclohexyl ring substituted with a tertiary amine and a di-thienyl carbinol group. A plausible synthetic strategy would involve the functionalization of a cyclohexanone (B45756) derivative to introduce the necessary groups. The di-thienyl carbinol moiety, featuring a tertiary alcohol bonded to two thiophene (B33073) rings, is likely formed through the reaction of a thienyl Grignard or organolithium reagent with a cyclohexyl ketone or ester precursor. The dimethylamino group on the cyclohexyl ring could be introduced via reductive amination or alkylation reactions.

Design and Synthesis of this compound Analogues and Probes

The design and synthesis of this compound analogues and probes would involve modifying its structure to explore the impact of these changes on its properties. This is a common practice in medicinal chemistry and chemical biology to understand structure-activity relationships and elucidate mechanisms of action. collaborativedrug.comrsc.orgnih.govrsc.org

Rational Design Principles for Structure-Activity Relationship (SAR) Studies

Rational design for SAR studies of this compound would involve making systematic modifications to different parts of the molecule and evaluating the resulting compounds. Key areas for modification could include:

The quaternary ammonium group: Altering the alkyl groups attached to the nitrogen could impact charge distribution, lipophilicity, and interactions with biological targets.

The di-thienyl carbinol moiety: Modifications to the thiophene rings (e.g., substitution patterns, bioisosteric replacements) or the central hydroxyl group could affect binding interactions.

The cyclohexyl ring: Changes to the ring size, substitution pattern, or introduction of other functionalities could influence the molecule's conformation and interaction with its environment or target.

SAR studies aim to correlate these structural changes with observed activity, providing insights into the molecular features critical for interaction. collaborativedrug.com

Synthesis of Chemically Modified this compound Derivatives for Mechanistic Elucidation

Chemically modified this compound derivatives can be synthesized to serve as probes for understanding its mechanism of action. This could involve:

Incorporation of reporter groups: Attaching fluorescent tags, spin labels, or other detectable moieties to specific positions on the this compound scaffold to track its distribution, binding, or conformational changes.

Synthesis of affinity labels: Creating reactive derivatives that can covalently bind to interacting biomolecules, allowing for their identification.

Deuteration or isotopic labeling: Replacing hydrogen atoms with deuterium (B1214612) or incorporating other isotopes for metabolic studies or spectroscopic analysis.

General principles of chemical modification involve altering the structure and function of molecules by introducing chemical groups or functional changes. patsnap.comresearchgate.netmdpi.comresearchgate.net While specific examples for this compound are not detailed in the search results, these general strategies would be applicable.

Radiosynthesis and Labeling Techniques for this compound Tracers

Radiosynthesis of this compound would involve incorporating a radioactive isotope (e.g., carbon-11, fluorine-18, tritium) into the molecule. This is typically done to create radiotracers for imaging studies (like PET or SPECT) or for in vitro binding assays. Common strategies for radiolabeling organic molecules depend on the isotope and the specific functional groups available in the molecule. For this compound methylbromide, potential labeling sites could include the methyl group of the quaternary amine or specific carbons in the thienyl or cyclohexyl rings. Radiosynthesis often requires specialized techniques and handling due to the radioactive materials involved. The search results did not provide specific methods for the radiosynthesis of this compound.

Molecular and Biochemical Mechanism Investigations of Thihexinol

Receptor Binding Dynamics and Interactions

The interaction of thihexinol with receptors is a critical area of investigation. Receptors are typically proteins that bind to specific ligands, triggering a cellular response pharmacologyeducation.org. Understanding the dynamics of this binding process provides insights into the compound's potential pharmacological profile.

Characterizing receptor binding involves identifying the specific locations on receptor molecules where this compound attaches. This is complemented by determining the binding affinity, which is a quantitative measure of the strength of the interaction between this compound and its target receptor frontiersin.org. Binding affinity is often expressed as a dissociation constant (Kd), where a lower Kd value signifies a stronger binding interaction frontiersin.orgbihealth.orgnih.govmdpi.com. While the general principles of receptor binding are well-established, specific research detailing the precise binding sites and affinities of this compound for various receptors is essential for a comprehensive understanding of its receptor interactions.

Beyond binding to the primary active site, a molecule can interact with a receptor at a distinct location, known as an allosteric site. This allosteric binding can induce conformational changes in the receptor, thereby modulating the binding or efficacy of the primary ligand nih.govgithubusercontent.comsahealth.sa.gov.aumdpi.comnih.gov. Allosteric modulation can either enhance (positive modulation) or diminish (negative modulation) the receptor's activity nih.govmdpi.com. Research in this area would investigate whether this compound functions as an allosteric modulator and the specific conformational changes it might induce in target receptors.

Enzyme Inhibition Studies and Mechanistic Insights

This compound's potential to inhibit enzyme activity is another significant aspect of its biochemical profile. Enzyme inhibition occurs when a molecule interferes with the function of an enzyme, leading to a decrease in its catalytic rate libretexts.org. This mechanism is relevant for the action of many therapeutic agents google.com.

Identifying the specific enzymes that this compound inhibits is a primary step in understanding its enzymatic interactions. Cholinesterases, including acetylcholinesterase (AChE), are enzymes known for their role in hydrolyzing acetylcholine (B1216132), a key neurotransmitter wikipedia.orgnih.govnih.govmhmedical.commdpi.com. Inhibition of cholinesterases can lead to an accumulation of acetylcholine wikipedia.orgnih.govnih.govmhmedical.commdpi.com. Some sources mention this compound methylbromide in the context of enzyme inhibitors google.comwho.intwho.intantibodysociety.orgwho.int. While the provided search results indicate that cholinesterase inhibition is a relevant mechanism for related compounds wikipedia.orgnih.govnih.govmhmedical.commdpi.com, specific experimental data demonstrating the inhibition of particular enzymes, such as cholinesterases, by this compound (or this compound methylbromide) is crucial for this section. The identification of other potential enzyme targets would also be part of these investigations.

Once an enzyme target is identified, further studies aim to determine the nature or type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) and to quantify the interaction through kinetic parameters libretexts.orgamericanpeptidesociety.orgmdpi.comnih.gov. Competitive inhibition involves the inhibitor competing with the substrate for the same active site, while non-competitive inhibitors bind to a different site on the enzyme libretexts.orgamericanpeptidesociety.org. Uncompetitive inhibitors bind exclusively to the enzyme-substrate complex libretexts.orgamericanpeptidesociety.org. Mixed-type inhibition involves binding to both the free enzyme and the enzyme-substrate complex mdpi.com. Kinetic parameters, such as the inhibition constant (Ki), provide a quantitative measure of the inhibitor's potency mdpi.comnih.govnumberanalytics.com. These parameters are typically determined through detailed enzyme kinetics experiments and analysis using graphical methods like Lineweaver-Burk or Dixon plots libretexts.orgmdpi.comnih.gov.

Illustrative Data Table (Hypothetical)

The following table presents hypothetical data to illustrate the type of detailed research findings that would be included in this section, assuming specific studies on this compound's enzyme inhibition were available.

| Enzyme Target (Hypothetical) | Inhibition Type (Hypothetical) | Ki (Hypothetical) | Km (Substrate) (Hypothetical) | Vmax (Hypothetical) |

| Enzyme X | Competitive | 15 nM | 75 µM | 120 µmol/min/mg |

| Enzyme Y | Uncompetitive | 300 nM | 40 µM | 90 µmol/min/mg (with inhibitor) |

Structural Basis of Enzyme-Thihexinol Interactions

Understanding the structural basis of how a compound interacts with enzymes is fundamental to elucidating its mechanism of action. This involves determining the three-dimensional arrangement of atoms in both the enzyme and the compound, and how they come together to form a complex. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling are commonly employed in these investigations nih.govropensci.orgbioregistry.io.

Studies in this area would aim to identify the specific binding sites on target enzymes where this compound interacts. This includes characterizing the types of interactions involved, such as hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic effects ropensci.org. Furthermore, researchers would investigate how this compound binding affects the enzyme's conformation and dynamics, which can, in turn, modulate its catalytic activity nih.govbioregistry.io. Analyzing the structural changes induced by this compound binding can provide insights into whether the compound acts as an inhibitor, activator, or modulator of enzyme function. While the general principles of enzyme-ligand interactions are well-established, specific structural data detailing this compound's interactions with particular enzymes were not found in the consulted literature.

Modulation of Intracellular Signaling Pathways

Intracellular signaling pathways are complex networks of proteins and molecules that relay signals from outside or inside the cell to trigger a specific cellular response. Compounds can exert their biological effects by modulating these pathways, thereby influencing a wide range of cellular processes such as growth, differentiation, metabolism, and survival.

Investigating the modulation of intracellular signaling pathways by this compound would involve identifying which specific pathways are affected. Common signaling pathways include the Mitogen-Activated Protein Kinase (MAPK) pathway, the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway, among many others.

Downstream Effectors and Signaling Cascade Perturbations

Upon activation or inhibition of a signaling pathway by a compound, a cascade of events is initiated, involving a series of downstream effector molecules. Perturbations in these signaling cascades can ultimately lead to altered cellular functions. Research in this area would focus on identifying the specific proteins and molecules within a pathway whose activity or phosphorylation status is altered by this compound.

Techniques such as Western blotting, enzyme activity assays, and reporter gene assays are typically used to measure the activity of key signaling molecules downstream of the initial interaction. Analyzing the changes in the levels or activity of these effectors can help map out the specific points within the signaling cascade that are modulated by this compound. However, specific data on how this compound perturbs downstream effectors and signaling cascades was not available in the consulted sources.

Impact on Cellular Metabolic Pathways

Cellular metabolism comprises a vast network of biochemical reactions that are essential for energy production, biosynthesis, and detoxification. Compounds can influence cellular function by altering the flow of metabolites through these pathways or by modulating the activity of metabolic enzymes.

Studying the impact of this compound on cellular metabolic pathways would involve assessing how the compound affects the rates of metabolic reactions and the concentrations of various metabolites. Major metabolic pathways include glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and amino acid metabolism.

Analysis of Metabolite Flux Perturbations

Metabolite flux refers to the rate at which metabolites are converted from one form to another through a metabolic pathway. Analyzing metabolite flux perturbations provides insights into how a compound alters the activity of entire pathways rather than just individual enzymes.

Techniques such as stable isotope tracing coupled with mass spectrometry or NMR are used to track the movement of labeled atoms through metabolic networks, allowing for the quantification of metabolic fluxes. By comparing metabolite fluxes in the presence and absence of this compound, researchers could identify which pathways are upregulated or downregulated. However, specific analyses of metabolite flux perturbations caused by this compound were not available in the consulted literature.

Enzyme Activity Modulation within Metabolic Networks

Enzymes are the primary catalysts of metabolic reactions, and their activity is tightly regulated. A compound can impact metabolic pathways by directly modulating the activity of key metabolic enzymes.

Preclinical Pharmacological Research Methodologies

In Vitro Pharmacological Profiling in Cell-Based and Acellular Systems

In vitro studies are conducted in controlled environments outside of living organisms, such as in cell cultures or test tubes. These methods are essential for early drug discovery and characterization, allowing for the rapid testing of compounds against specific biological targets or cellular processes.

Functional Assays for Receptor Activation/Inhibition

Functional assays are designed to measure the biological activity of a compound, such as its ability to activate or inhibit a specific receptor. These assays assess the downstream effects of compound binding, providing insight into its pharmacological action. For receptors like G protein-coupled receptors (GPCRs), functional assays can monitor conformational changes or downstream signaling pathways, such as the measurement of GTPγS, Ca²⁺, IP1, IP3, cAMP, and reporter gene activation. These assays help in pharmacologically profiling agonists and antagonists for various receptors and enzymes. While the search results describe these assays generally, specific data on Thihexinol's effects in such functional assays were not found.

High-Throughput Screening Approaches for Target Identification

High-throughput screening (HTS) is a widely used method in the early phase of drug discovery to rapidly screen large libraries of compounds against a biological target or cellular phenotype. This automated process helps identify potential "hits" that show desired binding or activity. HTS can be performed using various detection techniques, including fluorescence-based methods like FRET and TR-FRET, and can assess activity against proteins, enzymes, receptors, or even complex cell-free systems. HTS is valuable for quickly narrowing down chemical spaces and identifying diverse hit series. The primary goal is to identify compounds that affect the target in a desired way, serving as starting points for further optimization. Although HTS is a standard approach for identifying targets and initial hits, specific HTS data for this compound were not available in the search results.

Quantitative Analysis of Cellular Responses to this compound

Quantitative analysis of cellular responses involves measuring and analyzing changes in cell behavior or characteristics following exposure to a compound. This can include assessing cell viability, morphology, migration (like chemotaxis), differentiation, or the expression levels of specific markers. Automated workflows and advanced imaging techniques, such as high-throughput microscopy and confocal microscopy, are employed to enable standardized and efficient quantification of these responses. Statistical analysis is crucial for interpreting the significance of observed cellular changes. While quantitative analysis is a key aspect of in vitro profiling, specific studies detailing the quantitative cellular responses to this compound were not found in the provided search results.

Utilization of Mechanistic Animal Models in this compound Research

Animal models play a significant role in preclinical research to study disease etiology and pathophysiology, investigate molecular mechanisms, and evaluate potential therapeutic strategies in a complex living system. They allow researchers to assess the effects of a compound at the cell, tissue, organ, and system level. Mechanistic animal models are particularly valuable for understanding the underlying biological pathways involved in a disease and how a compound might modulate them.

Selection and Characterization of Relevant Animal Models for Mechanistic Studies

The selection of an appropriate animal model for mechanistic studies is crucial and depends on the specific research question and the human disease being modeled. Models are chosen based on their genetic, metabolic, mechanistic, and phenotypic similarities to the human condition. Common animal models include rodents (mice and rats), which are widely used due to their genetic similarities to humans and the availability of genetic manipulation techniques. Characterization of these models involves understanding their physiological pathway regulation and how they recapitulate aspects of the human disease phenotype. Despite the importance of this selection process, specific details on the selection and characterization of animal models used in this compound research for mechanistic studies were not found.

Application in Understanding Biological System Modulation

Comprehensive preclinical studies utilize a range of techniques to probe biological system modulation, including biochemical assays, functional assays, and imaging techniques angelinipharma.comgubra.dknih.gov. These methods help to build a detailed picture of the compound's pharmacological profile and its potential to influence biological processes in a therapeutically relevant manner aristo-group.com.

Advanced Analytical and Biophysical Characterization of Thihexinol

Quantitative Analytical Methods for Thihexinol Detection and Measurement

Quantitative analytical methods are crucial for determining the presence and concentration of a chemical compound in a sample. Various techniques, primarily based on separation and detection principles, can be employed for the quantitative analysis of this compound.

Chromatographic Separation Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are widely used for the separation, identification, and quantification of compounds in complex mixtures. HPLC is particularly well-suited for analyzing a wide range of sample types, including non-volatile and polar compounds, by employing a liquid mobile phase to carry the sample through a stationary phase nih.gov. The separation is based on the differential affinities of the sample components for the stationary and mobile phases nih.gov. GC-MS, on the other hand, is effective for volatile and thermally stable compounds, where the sample is vaporized and carried by a gas mobile phase through a column nih.gov. The separated components are then detected and identified by a mass spectrometer nih.gov.

For this compound, depending on its specific physical and chemical properties (such as volatility and thermal stability), either HPLC or GC-MS, or potentially hyphenated techniques like LC-MS, could be employed for its quantitative analysis. HPLC with an appropriate detector (e.g., UV-Vis or Mass Spectrometry) would be suitable if this compound is non-volatile or thermally labile. GC-MS would be applicable if this compound is sufficiently volatile and thermally stable. These methods enable the separation of this compound from potential impurities or matrix components, allowing for its accurate quantification based on peak area or height compared to calibration standards ontosight.ai.

Spectrometric Quantification (e.g., UV-Vis, Fluorescence, Mass Spectrometry)

Spectrometric methods measure the interaction of a compound with electromagnetic radiation or determine its mass-to-charge ratio. These techniques can be used for direct quantification or as detectors hyphenated with chromatographic separation methods.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a sample in the ultraviolet and visible regions of the spectrum google.comncats.io. If this compound possesses a chromophore (a functional group that absorbs UV or visible light), its concentration can be determined by measuring the absorbance at a specific wavelength according to the Beer-Lambert Law ncats.io. UV-Vis spectroscopy is a simple and cost-effective method, although it may lack specificity in complex samples nih.gov.

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted by a compound after it absorbs light at a specific excitation wavelength google.com. This method is applicable if this compound is fluorescent or can be derivatized to a fluorescent compound google.com. Fluorescence spectroscopy offers high sensitivity and selectivity, making it suitable for detecting minute quantities of analytes google.com.

Mass Spectrometry (MS) measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound nih.gov. When coupled with chromatography (e.g., LC-MS or GC-MS), MS detectors provide high sensitivity and selectivity for the quantification of target analytes in complex matrices ontosight.ainih.gov. By generating characteristic mass fragments, MS can confirm the identity of this compound and quantify it based on the intensity of specific ions ontosight.ai.

Electrophoretic and Capillary-Based Methodologies

Electrophoretic methods separate molecules based on their charge and size under the influence of an electric field. Capillary electrophoresis (CE) is a family of electrokinetic separation methods performed in narrow capillaries, offering high separation efficiency and reduced sample consumption.

Capillary Zone Electrophoresis (CZE) is a common CE technique that separates ions based on their electrophoretic mobility in a buffer-filled capillary. If this compound exists as a charged species or can be separated based on differences in mobility, CZE could be applied for its analysis. Other capillary-based methods, such as micellar electrokinetic chromatography (MEKC), can be used to separate neutral molecules by incorporating surfactants into the buffer to form micelles.

CE methods can be coupled with various detectors, including UV-Vis absorbance and mass spectrometry, for the quantitative analysis of separated components. While the search results provided examples of CE applied to other thiol-containing compounds, specific applications for this compound were not found.

Biophysical Approaches to Elucidate Molecular Interactions

Biophysical techniques are employed to study the interactions of a compound with biological molecules, providing insights into binding affinity, kinetics, and thermodynamics. These methods are essential for understanding the molecular mechanisms of action.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free techniques used to characterize molecular interactions in real-time.

SPR measures changes in refractive index at a sensor surface as a molecule binds to an immobilized interaction partner. This allows for the determination of binding kinetics (association and dissociation rate constants, kon and koff) and binding affinity (dissociation constant, KD). If this compound interacts with a specific protein, nucleic acid, or other biomolecule, SPR can provide detailed kinetic and affinity data for this interaction.

ITC directly measures the heat absorbed or released upon molecular binding events. By measuring the heat flow as one molecule is titrated into a solution of its binding partner, ITC can determine binding affinity (KD), stoichiometry, and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). ITC provides a complete thermodynamic profile of the binding event in a single experiment. These parameters offer valuable insights into the driving forces of the interaction.

Both SPR and ITC are applicable to studying the interaction of small molecules, such as this compound, with a variety of biomolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure-Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of molecules at atomic resolution.

For studying the interaction of this compound with biomolecules, NMR can be used in various ways. Ligand-based NMR methods monitor changes in the NMR signals of this compound upon binding to a target biomolecule. These changes can indicate binding and provide information about the binding site on the ligand. Protein-observed NMR, often using isotopically labeled proteins, monitors changes in the protein's NMR signals upon binding of this compound. These changes can map the binding interface on the protein and provide insights into conformational changes induced by binding.

NMR titration experiments, where the concentration of one binding partner is varied while monitoring the NMR signals of the other, can be used to determine binding affinities. Furthermore, advanced NMR techniques can probe the dynamics of the interaction and the bound complex. While the search results highlight the power of NMR for studying protein-ligand and protein-protein interactions, specific studies involving this compound were not found.

Despite the limited availability of specific research data on the analytical and biophysical characterization of this compound in the consulted sources, the techniques described above represent the standard methodologies that would be employed to gain a comprehensive understanding of its quantitative presence in samples and its interactions with biological targets.

X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Target Complex Structures

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal, including the precise three-dimensional arrangement of atoms within the crystal. It is widely used to study protein-ligand interactions by determining the structures of protein crystals with bound ligands. nih.govnih.gov This method provides detailed insights into the spatial arrangement and interactions between a protein and a small molecule ligand, such as this compound, revealing critical binding sites and interaction types. nih.govnih.gov Obtaining co-crystals of a protein with a ligand or soaking the ligand into pre-grown protein crystals are common approaches in X-ray crystallography for studying these complexes. nih.govnih.gov Challenges can include obtaining suitable crystals and achieving high ligand occupancy. biorxiv.orgnanotempertech.com

Cryo-Electron Microscopy (Cryo-EM) has emerged as a complementary technique, particularly useful for determining the structures of large protein complexes and those that are difficult to crystallize. schrodinger.comcam.ac.uk Recent advancements in cryo-EM have enabled high-resolution visualization of drug-target interactions. thermofisher.com This technique allows for the study of protein-ligand complexes in conditions closer to their native state compared to crystallography. cam.ac.uk Cryo-EM workflows can facilitate high-throughput screening of drug binding and provide insights into inhibitor selectivity by resolving ligand-bound complexes at high resolution. thermofisher.com Methods integrating AI with cryo-EM are being developed to improve ligand fitting into experimental maps. sciety.orgbiorxiv.org

While the search results highlight the application of these techniques in determining ligand-target complex structures for various compounds and targets, specific structural data or research findings on this compound bound to a target protein using X-ray crystallography or Cryo-EM are not present.

Computational and Cheminformatics Strategies

Computational and cheminformatics strategies play a vital role in modern drug discovery and characterization, complementing experimental techniques by providing theoretical insights into molecular behavior, interactions, and properties.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the protein or receptor) when a complex is formed. This method aims to predict the binding mode and affinity between a ligand, such as this compound, and its potential biological targets. mdpi.comnih.govrsc.orgmdpi.com Docking studies can help to understand the molecular interactions and binding modes of compounds at the active site of a protein. rsc.orgmdpi.com Software like MOE-Dock and AutoDock are commonly used for these simulations. mdpi.commdpi.com

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. ebsco.comyoutube.com By applying classical mechanics to model the forces and motions governing molecular interactions, MD simulations provide insights into the dynamic behavior and stability of protein-ligand complexes. ebsco.comrsc.org These simulations can complement docking studies by exploring the flexibility of both the ligand and the protein, providing a more realistic picture of the binding event and the stability of the resulting complex. ebsco.comnih.gov MD simulations can be used to estimate binding free energies and understand how ligands bind to their targets. nih.gov

The provided search results demonstrate the application of molecular docking and MD simulations in studying the interactions of various compounds with targets like EGFR, PI3K, SARS-CoV-2 main protease, breast cancer proteins (PDB = 2W3L), and bacterial/fungal enzymes. mdpi.comnih.govmdpi.comnih.gov However, specific molecular docking or MD simulation data for this compound is not presented in these results.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies involve developing predictive models that correlate the structural and physicochemical properties of a set of compounds with their biological activities. nih.govnih.gov By identifying the molecular features that are important for activity, QSAR models can be used to predict the activity of new or untested compounds, including this compound or its derivatives. nih.govnih.gov Linear regression and other statistical methods are often employed in QSAR analysis. nih.gov

Pharmacophore modeling is a computational technique that identifies the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target. nih.govyoutube.comnih.govmedsci.org A pharmacophore model represents a 3D arrangement of features such as hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings. nih.gov These models can be derived from the structures of active ligands (ligand-based pharmacophore modeling) or from the structure of the target protein (structure-based pharmacophore modeling). nih.govmedsci.org Pharmacophore models are valuable tools for virtual screening of large chemical databases to identify potential new lead compounds with similar activity profiles. nih.govnih.gov

The search results illustrate QSAR studies on different series of compounds, such as thiadiazole derivatives and thiazine (B8601807) derivatives, correlating their structures with inhibitory activities against targets like carbonic anhydrase IX and influenza neuraminidase. nih.govnih.gov Pharmacophore modeling is also shown to be applied in the search for potential anticancer and antimicrobial agents. mdpi.comnih.govnih.govmedsci.org Despite the general descriptions and examples, specific QSAR or pharmacophore models developed for this compound are not found in the provided context.

Thihexinol As a Research Tool and Chemical Probe

Utility in Dissecting Complex Biological Pathways

Understanding complex biological pathways is a fundamental goal in molecular cell biology, crucial for comprehending disease processes and developing treatments . Chemical probes, including compounds with specific pharmacological activities like anticholinergics, can be employed to dissect these pathways. By modulating the activity of a component within a pathway, researchers can analyze the downstream effects and map the interactions and steps involved. For instance, inhibiting a specific protein or receptor with a chemical probe can reveal its role in a signaling cascade nih.gov. While direct examples of Thihexinol being used to dissect specific complex biological pathways were not found in the provided results, its anticholinergic action suggests its potential utility in studies aimed at understanding the intricacies of cholinergic signaling pathways and their interactions with other biological networks. Research in dissecting biological pathways often involves identifying components and understanding their regulation .

Development as a Reference Standard for Anticholinergic Research

Reference standards are critical for ensuring the accuracy and reproducibility of research findings. In anticholinergic research, having well-characterized compounds to serve as reference standards is important for comparing the activity and effects of different substances. While the provided search results mention various anticholinergic drugs and the challenges in assessing cumulative anticholinergic burden due to the lack of a single standard scale and variable classification of drugs derbyshiremedicinesmanagement.nhs.ukuroweb.org, this compound is listed in a patent document in a list of compounds that includes known anticholinergics googleapis.com. The need for reliable standards in anticholinergic research is highlighted by the development of various anticholinergic burden scales, although their validation and consistency vary derbyshiremedicinesmanagement.nhs.ukuroweb.org. The inclusion of this compound in lists alongside other anticholinergic agents suggests its potential consideration or use as a reference compound in studies evaluating anticholinergic activity or burden.

Q & A

Q. What established synthetic pathways are available for Thihexinol, and how can researchers optimize yield and purity?

Methodological Answer:

- This compound synthesis typically involves multi-step organic reactions, such as condensation or alkylation, using catalysts like palladium or nickel. Optimization strategies include adjusting reaction temperature, solvent polarity, and stoichiometric ratios.

- Purification methods (e.g., column chromatography, recrystallization) should be validated via HPLC and NMR to confirm purity (>95%). Researchers should document reaction conditions (e.g., time, pressure) and compare yields across trials to identify optimal parameters .

Q. Which in vitro and in vivo models are most appropriate for preliminary pharmacological screening of this compound?

Methodological Answer:

- In vitro : Use neuronal cell lines (e.g., SH-SY5Y or primary cultures) to assess receptor binding affinity (e.g., dopamine D2 receptors) via radioligand assays. Measure IC50 values using dose-response curves.

- In vivo : Rodent models (e.g., mice/rats) are standard for behavioral studies (e.g., locomotor activity tests). Administer this compound intravenously or orally, with doses calibrated to body weight (e.g., 1–10 mg/kg). Include control groups and blinded assessments to minimize bias .

Q. How should researchers characterize this compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

- Conduct bioavailability studies using LC-MS/MS to measure plasma concentration-time profiles. Calculate key parameters: Cmax, Tmax, AUC, and half-life (t½).

- Compare absorption rates across administration routes (oral vs. intravenous) and assess tissue distribution via organ-specific sampling. Include at least three biological replicates to ensure statistical validity .

Advanced Research Questions

Q. What methodologies are optimal for resolving contradictions in this compound’s reported efficacy across experimental models?

Methodological Answer:

- Perform meta-analyses of existing data to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Use multivariate regression to isolate factors like age, sex, or genetic background.

- Validate findings through cross-laboratory reproducibility studies, standardizing protocols (e.g., ISO guidelines) and sharing raw datasets for independent verification .

Q. How can advanced spectroscopic techniques elucidate this compound’s stability under physiological conditions?

Methodological Answer:

- Employ mass spectrometry (MS) to detect degradation products in simulated gastric fluid (pH 2–3) or plasma. Pair with NMR spectroscopy to track structural changes over time (e.g., 24-hour stability assays).

- Use X-ray crystallography to analyze conformational shifts in this compound’s active site binding, correlating stability with pharmacological activity .

Q. What experimental designs mitigate bias when comparing this compound’s efficacy to structural analogs?

Methodological Answer:

- Implement a double-blind, randomized controlled trial (RCT) design with head-to-head comparisons of this compound and analogs (e.g., Thiethylperazine).

- Utilize isothermal titration calorimetry (ITC) to measure binding thermodynamics and computational docking (e.g., AutoDock Vina) to predict receptor interaction differences. Validate results with in vivo efficacy endpoints (e.g., ED50) .

Data Analysis and Reporting

Q. How should researchers address variability in this compound’s toxicity profiles across cell lines?

Methodological Answer:

- Perform dose-ranging studies (e.g., 0.1–100 µM) in multiple cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for renal). Use flow cytometry to quantify apoptosis (Annexin V/PI staining) and ROS levels (DCFDA assays).

- Apply toxicity prediction algorithms (e.g., ProTox-II) to identify potential off-target effects and cross-reference with transcriptomic data (RNA-seq) .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in longitudinal studies?

Methodological Answer:

- Use mixed-effects models to account for intra-subject variability in repeated-measures designs. For non-linear responses, apply sigmoidal curve fitting (e.g., Hill equation) to estimate EC50 and Hill coefficients.

- Report confidence intervals (95% CI) and effect sizes (Cohen’s d) to enhance reproducibility .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.